17-alpha-Nortestosterone
Description
Properties
IUPAC Name |
17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCJEIGTNNEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modifications for Research Purposes
Stereoselective Synthesis Pathways of 17-alpha-Nortestosterone and its Derivatives
The precise three-dimensional arrangement of atoms in steroid molecules is critical for their biological activity. Therefore, stereoselective synthesis—methods that control the spatial orientation of atoms—is paramount in creating functional derivatives of this compound.
A common and historically significant method for preparing 19-nortestosterone derivatives involves the Birch reduction of estradiol (B170435) alkyl ethers. favv-afsca.beresearchgate.netresearchgate.net This reaction, typically using an alkali metal like lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, reduces the aromatic A-ring of the estradiol ether. journals.co.zarsc.org The resulting enol ether is then hydrolyzed with acid to yield the α,β-unsaturated ketone characteristic of the 19-nortestosterone backbone. journals.co.za This process efficiently removes the C-19 methyl group, a defining feature of this class of steroids. favv-afsca.be The 17-hydroxyl group of the starting estradiol can be protected and later modified to achieve the desired 17-alpha configuration. For instance, novel 16-hydroxymethyl-19-nortestosterone diastereomers have been successfully prepared from the corresponding 3-methoxy-16-hydroxymethylestra-1,3,5(10)-trien-17-ol isomers using the Birch reduction. researchgate.net
A versatile method for introducing modifications at the 17-alpha position involves the use of stannyl (B1234572) intermediates. This pathway typically starts with a 17-alpha-ethynyl-19-nortestosterone derivative. The addition of tri-n-butyltin hydride across the ethynyl (B1212043) group, often catalyzed by agents like azobisisobutyronitrile (AIBN) or triethylborane, leads to the formation of (17-alpha,20E/Z)-tributylstannylvinyl intermediates. nih.gov The stereochemistry of the resulting vinylstannane (E or Z isomer) can be controlled by the choice of catalyst and reaction conditions. These stannyl derivatives are stable and serve as key precursors for further modifications. nih.gov
The stannyl intermediates are particularly valuable for the synthesis of iodinated derivatives. The (17-alpha,20E/Z)-stannyl derivatives can be stereospecifically converted to the corresponding (17-alpha,20E/Z)-iodovinyl compounds. nih.gov This is typically achieved by reacting the stannyl intermediate with molecular iodine (I₂). This reaction proceeds with retention of the vinyl configuration, allowing for the selective synthesis of either the E or Z iodovinyl isomer. nih.gov This method is crucial for preparing radioiodinated analogs for imaging studies.
For the synthesis of dihydro-B-norsteroids, which have a five-membered B-ring, specific reductive methods are employed. One such method is the reduction of Δ⁵-B-norsteroids with diimide (N₂H₂). researchgate.net While reductive hydroboration of these compounds can yield the desired 5α-dihydro products, the yields are often low. researchgate.net In contrast, reduction with diimide has been shown to provide better yields of the trans-hydrindan system. researchgate.netmolaid.com Diimide is typically generated in situ, for example, from the oxidation of hydrazine (B178648) or the decarboxylation of potassium azodicarboxylate. wikipedia.org This method has been successfully used in the synthesis of potential antiandrogens like 17β-hydroxy-B-nor-5α-androstan-3-one and its 17α-methyl derivative. researchgate.net The reduction is believed to proceed via a concerted, syn-addition of hydrogen across the double bond from the less sterically hindered face. wikipedia.org
Derivatization for Ligand Development in Research
The modification of the this compound structure is a key strategy for developing high-affinity ligands for steroid receptors, which are invaluable tools in biomedical research.
Radiolabeled ligands are essential for a variety of research applications, including receptor binding assays, autoradiography, and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). Several radioiodinated 17-alpha-iodovinyl-19-nortestosterone analogs have been synthesized for these purposes. nih.gov
The synthesis of these radiolabeled compounds often utilizes the stannyl intermediates described earlier. The radioiodine, typically iodine-125 (B85253) ([¹²⁵I]), is introduced by reacting the corresponding (17-alpha,20E/Z)-tributylstannyl precursor with [¹²⁵I]NaI in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). nih.gov This method allows for the efficient and stereospecific incorporation of the radioisotope.
Research has focused on developing ligands with high affinity and selectivity for androgen (AR) and progesterone (B1679170) receptors (PgR). For instance, (17-alpha,20Z)-[¹²⁵I]iodovinyl-19-nortestosterone and its 7-alpha-methyl derivative have shown high PgR-mediated uptake in target tissues. nih.gov However, achieving high in vivo selectivity remains a challenge, as some of these derivatives exhibit cross-reactivity with other steroid receptors. nih.gov
Data Tables
Table 1: Receptor Binding Affinities of Selected 19-Nortestosterone Derivatives
| Compound | Receptor | Relative Binding Affinity (%)* |
| (17α,20Z)iodovinyl-19-nortestosterone (IVNT) | Progesterone (PgR) | 92 |
| 7α-Me-(17α,20Z)IVNT | Progesterone (PgR) | High |
| 7α-Me-(17α,20Z)IVNT | Androgen (AR) | 54 |
*Relative binding affinity is compared to a standard high-affinity ligand for each receptor (R5020 for PgR and 5α-dihydrotestosterone for AR), which is set at 100%. Data sourced from competitive in vitro binding assays. nih.gov
Table 2: In Vivo Target Organ Uptake of Radiolabeled 19-Nortestosterone Analogs
| Compound | Target Organ | Receptor Mediation |
| (17α,20Z)-[¹²⁵I]IVNT | Uterus | Progesterone (PgR) |
| 7α-methyl-(17α,20Z)-[¹²⁵I]IVNT | Uterus | Progesterone (PgR) |
| 7α-methyl-(17α,20Z)-[¹²⁵I]IVNT | Dorsal Prostate | Androgen (AR) |
Uptake was evaluated in estrogen-primed rats. nih.gov
Functionalization for Affinity Chromatography Reagents
The purification of receptor proteins is a critical step in understanding their structure and function. Affinity chromatography is a powerful technique that utilizes a specific binding interaction between a ligand immobilized on a stationary phase and the target protein in a complex mixture. For this purpose, steroid hormones like this compound can be chemically modified, or "functionalized," to enable their covalent attachment to a solid support, such as Sepharose beads, without significantly compromising their ability to bind to their target receptor.
The design of these affinity chromatography reagents involves the introduction of a "linker arm" or "spacer" to the steroid nucleus. This spacer is essential to position the steroid ligand away from the solid matrix, thereby minimizing steric hindrance and allowing for effective interaction with the receptor's binding site.
Several strategies have been explored for the functionalization of nortestosterone derivatives. One approach involved the synthesis of epoxides from 17-alpha-allyl nortestosterone. nih.gov However, these epoxides demonstrated a relatively low affinity for the progesterone receptor (PgR), highlighting the critical importance of the specific chemical modification on the resulting ligand's binding properties. nih.gov
A more successful strategy involved the derivatization of 17-alpha-ethynyl-nortestosterone. nih.gov By reacting the protected form of this compound with diiodoalkanes of varying lengths, researchers were able to introduce an alkyl chain with a terminal iodine atom. This terminal functional group is reactive and allows for subsequent coupling to a solid support. The length of this linker arm can be crucial for optimal receptor binding. nih.gov Through this method, 17-alpha-(6'-iodohex-1'-ynyl)nortestosterone was synthesized, which exhibited a significantly higher affinity for the progesterone receptor. nih.gov
The choice of the solid support and the chemistry used for immobilization are also critical. Thiopropyl-Sepharose 6B is a common choice, where the terminal iodine on the functionalized nortestosterone derivative can react with the thiol groups on the Sepharose to form a stable covalent bond. nih.gov Other research has explored the use of different linkers and immobilization chemistries for other steroid-based affinity matrices. nih.gov
Preparation of Hexynyl-Nortestosterone Sepharose for Receptor Purification
A notable example of a highly effective affinity chromatography reagent is hexynyl-nortestosterone-Sepharose, which has been successfully used for the purification of the progesterone receptor. nih.govtechnochemical.commtarget.commtarget.com
The synthesis of this reagent begins with the appropriate protection of 17-alpha-ethynyl-nortestosterone. nih.gov This protected steroid is then reacted with 1,6-diiodohexane (B103822) to introduce a six-carbon linker arm with a terminal iodine atom, yielding 17-alpha-(6'-iodohex-1'-ynyl)nortestosterone. nih.gov This derivative was found to have a high affinity for the progesterone receptor, comparable to that of progesterone itself. nih.gov
The final step is the coupling of this functionalized steroid to a solid support. Thiopropyl-Sepharose 6B is utilized for this purpose, where the terminal iodo group of the hexynyl-nortestosterone derivative reacts with the sulfhydryl groups of the Sepharose beads. nih.gov This reaction results in a stable thioether linkage, covalently attaching the nortestosterone derivative to the Sepharose matrix. nih.gov
The resulting hexynyl-nortestosterone-Sepharose beads exhibit a high ligand density, which is a crucial factor for efficient receptor binding. nih.gov Studies have shown that these beads can effectively adsorb a significant percentage of the progesterone receptor from cell extracts. nih.gov The binding is specific, as it can be inhibited by the presence of excess progesterone but not by other steroids like cortisol, demonstrating the selectivity of the interaction. nih.gov
The performance of hexynyl-nortestosterone-Sepharose has been compared to other affinity matrices, showing favorable characteristics in terms of receptor uptake and the purity of the eluted receptor. nih.gov
Research Findings on Hexynyl-Nortestosterone Sepharose
| Parameter | Finding | Reference |
| Ligand | 17-alpha-(6'-iodohex-1'-ynyl)nortestosterone | nih.gov |
| Solid Support | Thiopropyl-Sepharose 6B | nih.gov |
| Relative Binding Affinity of Ligand (vs. R5020) | 22% | nih.gov |
| Ligand Density on Beads | ~7 micromoles/ml of beads | nih.gov |
| Progesterone Receptor Adsorption | 71% of PgR from 1 ml of T47D cell cytosol by 100 µl of beads | nih.gov |
| Binding Specificity | Inhibited by 10 µM progesterone, not by cortisol | nih.gov |
Biochemical and Molecular Mechanisms in Preclinical Models
Steroid Hormone Receptor Interactions
The biological activity of 17-alpha-nortestosterone and its derivatives is primarily mediated through their interaction with intracellular steroid hormone receptors, particularly the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). The nature and affinity of these interactions are crucial in defining the hormonal profile of these compounds.
Androgen Receptor Binding and Transactivation
Studies in preclinical models have demonstrated that certain derivatives of this compound exhibit a high and specific affinity for the androgen receptor. For instance, 7α,17α-dimethyl-19-nortestosterone (Mibolerone), a potent synthetic androgen, has been shown to bind specifically and with high affinity to the androgen receptor in the cytosol of rat uterus and prostate. nih.govnih.gov This binding is specific, as the compound does not displace the binding of glucocorticoids in calf thymus cytosol. nih.gov
Competitive binding assays have been instrumental in characterizing the androgen receptor in various rat tissues, including the testis, epididymis, and prostate. nih.gov These studies revealed that the receptors in these tissues have essentially identical capabilities to bind androgens. nih.gov The potent synthetic androgen, 7α,17α-dimethyl-19-nortestosterone, was found to inhibit the binding of radiolabeled testosterone (B1683101) and dihydrotestosterone (B1667394) almost as effectively as the natural ligands themselves. nih.gov This high binding affinity underscores its potent androgenic properties. Furthermore, in vivo studies in androgen-suppressed adult rats have utilized various radiolabeled androgens, including derivatives of 19-nortestosterone, to characterize androgen receptor-specific uptake in the prostate. mdpi.com
Table 1: Relative Binding Affinity of Selected Androgens to the Androgen Receptor in Rat Prostate
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) |
| Methyltrienolone (MT) | Highest |
| 19-Nortestosterone (Nandrolone) | > Methenolone |
| Methenolone | > Testosterone |
| Testosterone | > 1α-Methyl-DHT |
| 1α-Methyl-DHT (Mesterolone) | Weak |
| Stanozolol | Weak (RBA < 0.05) |
| Methandienone | Weak (RBA < 0.05) |
| Fluoxymesterone (B1673463) | Weak (RBA < 0.05) |
| Data sourced from competitive binding assays for [3H]methyltrienolone in rat prostate cytosol. colab.ws |
The androgenic potency of this compound derivatives is often compared to that of the endogenous androgens, testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT). DHT generally exhibits a higher binding affinity for the androgen receptor than testosterone. nih.govnih.gov The addition of a 7α-methyl group to 19-nortestosterone, creating 7α-methyl-19-nortestosterone (MENT), significantly enhances its androgenic potency and ability to bind to the AR. bioscientifica.com In fact, MENT has been shown to be approximately 100 times more potent than testosterone in activating androgen receptor-mediated gene transcription. bioscientifica.com
In comparative studies, MENT was found to be the most potent androgen, followed by DHT, 19-nortestosterone, and then testosterone in inducing a dose-dependent increase in reporter gene activity in cells co-transfected with the androgen receptor. researchgate.net The higher potency of MENT is primarily attributed to its higher affinity for the androgen receptor. researchgate.net In contrast, the lower in vivo androgenic activity of 19-nortestosterone is partly due to its conversion to a less potent 5α-reduced metabolite in tissues like the prostate. nih.govresearchgate.net
The structural modifications at the 17α-position play a critical role in determining androgenic activity. For instance, extending the C17α alkyl chain beyond an ethyl group can abolish androgenic activity and even confer antiandrogenic properties. wikipedia.org Conversely, replacing the C17α alkyl group with an ethynyl (B1212043) group, as seen in norethisterone (17α-ethynyl-19-nortestosterone), significantly reduces but does not eliminate androgenic activity. wikipedia.org
Table 2: Comparative Androgenic Activity of MENT, DHT, and Testosterone
| Androgen | ED50 for AR Transactivation |
| MENT | 3.42 x 10-12 M |
| DHT | 7.0 x 10-11 M |
| Testosterone | 4.15 x 10-10 M |
| Data from a reporter gene assay in cells transfected with the androgen receptor. The transcriptional responses were inhibited by the antiandrogen flutamide. bioscientifica.com |
Progesterone Receptor Binding and Modulation
Derivatives of 19-nortestosterone are known to interact with the progesterone receptor, and this interaction is highly dependent on the specific chemical structure of the compound. The T47D human breast cancer cell line, which expresses high levels of progesterone receptor, is a common model for studying these interactions. diva-portal.orgbioscientifica.com
For example, 17α-allyl-19-nortestosterone displays a significant affinity for the progesterone receptor, being 1.86 times more affine than progesterone itself. wikipedia.org In the development of affinity chromatography reagents for progesterone receptor purification, various 19-nortestosterone derivatives have been synthesized and tested for their binding affinity in T47D cell cytosols. nih.gov One such derivative, 17α-(6'-iodohex-1'-ynyl)nortestosterone, was found to have a relative affinity of 22% compared to the potent synthetic progestin R5020, which is equivalent to the affinity of progesterone. nih.gov This binding was shown to be specific, as it was inhibited by progesterone but not by cortisol. nih.gov
Furthermore, studies have shown that 7α,17α-dimethyl-19-nortestosterone (Mibolerone) can bind to the progesterone receptor in human breast tumor cytosols. nih.gov Interestingly, this compound can induce conformational changes in the progesterone receptor that are distinct from those induced by other progestins like ORG 2058, suggesting that different ligands can modulate the receptor's structure and function in unique ways. nih.gov
The nature of the substituent at the 17α-position of the nortestosterone backbone has a profound impact on the progestational activity of the resulting compound. The introduction of a 17α-ethinyl group into the testosterone molecule, for instance, leads to a compound with more pronounced binding affinity to the progesterone receptor. kup.at This modification, combined with the removal of the 19-methyl group, results in highly active progestins like norethisterone. kup.at
Structure-activity relationship studies have revealed that 17α-ethynylated derivatives of 19-nortestosterone possess significant intrinsic androgenicity alongside their progestational activity. researchgate.net Further chemical modifications of the 17α-ethynyl group to methyl, ethyl, or allyl derivatives can further enhance this androgenic bioactivity. researchgate.net
In contrast, the introduction of a hydroxyl group at the 17α position into the progesterone molecule has been shown to destroy its growth-inhibitory activity. researchgate.net The presence of a 17α-acetoxy group in certain 11β-aryl-19-norprogesterone analogs leads to strong binding to the progesterone receptor but results in antiprogestational activity in vivo. google.comgoogle.com Conversely, 16α-ethyl structures in the same series also exhibit strong progesterone receptor binding but surprisingly show potent progestational activity. google.comgoogle.com This highlights the complex interplay between different structural modifications in determining the final biological activity of these steroids. Crystallographic studies have shown that the progesterone receptor ligand-binding pocket is flexible and can accommodate various large substituents at the 17α-position through local shifts in the protein's main chain and side-chain conformations. researchgate.net
Estrogen Receptor Interactions
The interaction of this compound and its derivatives with the estrogen receptor (ER) is characterized by a generally minimal affinity. For instance, a closely related compound, 17α-allyl-19-nortestosterone, demonstrates a very low binding affinity for the estrogen receptor, recorded at less than 0.2% of the affinity of estradiol (B170435). wikipedia.org This low affinity is a common characteristic among many 17-alpha-substituted steroidal compounds. nih.gov Studies on various electrophilic estradiol derivatives with substitutions at the 17-alpha position have consistently shown low relative affinity constants for the lamb uterine estrogen receptor, ranging from 0.02% to 0.24% compared to estradiol. nih.gov These findings collectively suggest that the 17-alpha configuration significantly diminishes the molecule's ability to bind effectively to the estrogen receptor.
Table 1: Relative Binding Affinity of a this compound Derivative for the Estrogen Receptor
| Compound | Receptor | Relative Binding Affinity (%) (Reference Ligand: Estradiol) | Source |
|---|---|---|---|
| 17α-Allyl-19-nortestosterone | Estrogen Receptor | < 0.2% | wikipedia.org |
Aromatization is a key process in steroid metabolism, converting androgens to estrogens. The potential for 19-nortestosterone derivatives to undergo this conversion is influenced by their specific chemical structure. Research has shown that norethindrone (B1679910) (17-alpha-ethynyl-19-nortestosterone) can be aromatized to the potent estrogen, ethynylestradiol, in human adult liver homogenates. nih.gov However, other studies indicate that the presence of a 17-alpha-ethynyl group can prevent the aromatization of 19-norsteroids. nih.gov This apparent contradiction highlights the complexity of the process, which is highly dependent on the specific enzymatic environment and substrate.
In the context of animal models, it has been observed that a single enzyme system in the stallion testis can aromatize both androgens and norandrogens, although it displays a significantly lower affinity for norandrogens. researchgate.net Furthermore, certain chemical conditions, such as acid-catalyzed esterification, can promote the aromatization of the A-ring of the steroid structure as an undesired side reaction. google.com
Glucocorticoid Receptor Selectivity
The selectivity of this compound derivatives for the glucocorticoid receptor (GR) varies considerably depending on other substitutions on the steroid molecule. For example, 17α-allyl-19-nortestosterone exhibits a measurable, albeit moderate, affinity for the glucocorticoid receptor, at 9.8% of that of dexamethasone. wikipedia.org In contrast, another derivative, 7-alpha, 17-alpha-dimethyl-19-nortestosterone (mibolerone), is noted for its high selectivity for the androgen receptor and does not bind to glucocorticoid receptors. nih.govresearchgate.net This lack of interaction is demonstrated by its inability to displace [3H]triamcinolone acetonide, a potent glucocorticoid, from calf thymus cytosol. nih.govresearchgate.net This highlights how specific structural modifications can modulate the interaction with the glucocorticoid receptor, leading to highly selective compounds.
Table 2: Glucocorticoid Receptor Affinity of this compound Derivatives
| Compound | Receptor | Relative Binding Affinity (%) (Reference Ligand: Dexamethasone) | Source |
|---|---|---|---|
| 17α-Allyl-19-nortestosterone | Glucocorticoid Receptor | 9.8% | wikipedia.org |
| 7α,17α-Dimethyl-19-nortestosterone (Mibolerone) | Glucocorticoid Receptor | No significant binding | nih.govresearchgate.net |
Enzymatic Biotransformation and Metabolic Pathways
Phase I Metabolism: Hydroxylation and Reduction Pathways
The Phase I metabolism of nortestosterone compounds involves various enzymatic reactions, including hydroxylation and reduction, that modify the steroid structure. A key transformation is the epimerization at the C17 position.
In certain species, most notably cattle, this compound is not administered directly but is formed endogenously as a primary and major metabolite of its isomer, 17-beta-nortestosterone (nandrolone). researchgate.netresearchgate.netnih.gov Following the administration of 17-beta-nortestosterone in cattle, it undergoes extensive biotransformation where the 17-beta-hydroxyl group is converted to the 17-alpha configuration. researchgate.netnih.gov This makes the detection of this compound a key marker for the administration of 17-beta-nortestosterone in these animals. wtm.atfavv-afsca.be While this compound can be found naturally in pregnant cows, its presence in male cattle is considered strong evidence of exogenous 17-beta-nortestosterone administration. researchgate.netnih.gov This metabolic pathway underscores the importance of understanding species-specific biotransformation in the study of steroid hormones.
Role of 5-alpha-Reductase in Metabolic Inactivation
In the metabolic pathway of androgens, the enzyme 5-alpha-reductase plays a crucial role in converting testosterone into the more potent dihydrotestosterone (DHT). nih.govmdpi.com This conversion is a key step in androgen action. nih.gov However, in the context of 19-nortestosterone, the action of 5-alpha-reductase leads to a decrease in androgenic potency. oup.com The inactivation of DHT itself involves further metabolic steps, including hydroxylation, which represents the ultimate inactivation pathway in tissues like the prostate. nih.gov
Inhibitors of 5-alpha-reductase, such as finasteride (B1672673) and dutasteride, have been developed to block the conversion of testosterone to DHT. wikipedia.org These inhibitors have been shown to have no significant effect on the hydroxylation of 5-alpha-androstane-3-beta,17-beta-diol, a downstream metabolite of DHT. nih.gov This suggests that the inactivation pathways of androgens are distinct and separately regulated. The 5-alpha-reductase enzyme family is integral to the production of DHT from various steroid precursors. tmc.edu
Influence on 3-beta-Hydroxysteroid Dehydrogenase Activity
The enzyme 3-beta-hydroxysteroid dehydrogenase (3β-HSD) is essential for the biosynthesis of all classes of steroid hormones, including androgens. frontiersin.orgmedscape.com It catalyzes the conversion of Δ⁵-steroid precursors to Δ⁴-steroids. frontiersin.org Specifically, it converts pregnenolone (B344588) to progesterone, 17-alpha-hydroxypregnenolone to 17-alpha-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione. medscape.com
Studies in human adrenocortical cells have shown that the expression and activity of 3β-HSD can be modulated by various factors. nih.gov For instance, angiotensin II has been observed to increase 3β-HSD expression. nih.gov A deficiency in 3β-HSD activity can lead to hyperandrogenism, although severe deficiencies are considered rare. nih.gov The activity of this enzyme is critical in determining the balance of steroid hormone production.
Phase II Metabolism: Conjugation and Elimination in Animal Models
Phase II metabolism involves the conjugation of steroids and their metabolites to facilitate their elimination from the body. This process primarily includes glucuronidation and sulfation, making the compounds more water-soluble for excretion.
Glucuronidation and Sulfation Processes
Anabolic androgenic steroids are extensively metabolized and primarily excreted in urine as phase II metabolites. tecnalia.com The conventional detection methods for these steroids often involve hydrolysis with β-glucuronidase to release the phase I metabolites. tecnalia.com This indicates that glucuronide conjugates are a major form of excretion. Both glucuronidation and sulfation can occur at different positions on the steroid molecule, such as the 17-alpha or 17-beta hydroxyl group. uit.no In some animal models, steroid metabolites are excreted as sulfo- and glucurono-conjugates. favv-afsca.be
Biliary and Urinary Excretion Profiles
In cattle, following administration of 17-beta-19-nortestosterone laurate, 17-alpha-19-nortestosterone is excreted as the sole metabolite in bile for an extended period. wtm.at It is also the major metabolite found in the urine of this species. wtm.at Studies have documented the natural occurrence of 17-alpha-19-nortestosterone in the urine of pregnant sheep and young sheep of both sexes. wtm.at In male cattle, the detection of this compound in bile is considered evidence of exogenous administration, as it is not found to be endogenous in this population. nih.gov The excretion profiles can vary between species; for example, in mice and rats, norethandrolone (B1679909) has been shown to affect the biliary excretion of bilirubin (B190676). nih.gov
Table 1: Excretion of this compound in Preclinical Models
| Animal Model | Matrix | Primary Metabolite Detected | Reference |
| Cattle | Bile, Urine | 17-alpha-19-Nortestosterone | wtm.at |
| Sheep (pregnant and young) | Urine | 17-alpha-19-Nortestosterone | wtm.at |
| Male Cattle | Bile | This compound (after exogenous administration) | nih.gov |
| Mice and Rats | Bile | (Effect on bilirubin excretion by related compound) | nih.gov |
Influence on Steroidogenic Enzymes and Pathways
The administration of nandrolone (B1676933) decanoate (B1226879), a derivative of 19-nortestosterone, has been shown to affect the expression of testicular steroidogenic enzymes in rats. nih.govresearchgate.net This can lead to a reduction in testosterone production. researchgate.net
Guanylate Cyclase Activity Modulation
Some androgens, including 19-nortestosterone and testosterone, have been found to enhance the activity of guanylate cyclase. scispace.com This enzyme is involved in various signaling pathways. In contrast, other hormones like melatonin (B1676174) can inhibit guanylyl cyclase. nih.gov The modulation of guanylate cyclase activity by steroids can occur through non-genomic actions, directly affecting vascular smooth muscle. karger.com Nitric oxide also plays a role in this pathway by inducing a rise in cyclic guanosine (B1672433) monophosphate via guanylate cyclase. mdpi.com
Alterations in Gene Expression Related to Steroid Metabolism in Animal Tissues
The administration of this compound and its derivatives has been shown in preclinical animal models to significantly alter the expression of genes encoding key enzymes involved in steroid metabolism. These alterations can disrupt the normal steroidogenic pathways, affecting the synthesis of endogenous hormones. Research has primarily focused on testicular tissues, where androgens are synthesized, and has revealed a complex pattern of gene regulation.
Studies in male Sprague Dawley rats have demonstrated that exposure to nandrolone decanoate, an ester of the closely related compound nandrolone (19-nortestosterone), leads to notable changes in the testicular expression of genes crucial for steroidogenesis. nih.govanimbiosci.orgresearchgate.net The treatment resulted in a significant expressional decrease of several steroidogenic enzymes at both the transcript and protein levels. nih.govkoreascience.kr The effects were more pronounced with higher doses and longer duration of treatment. koreascience.kr
One of the key genes affected is the Steroidogenic Acute Regulatory Protein (StAR) , which facilitates the initial rate-limiting step of steroidogenesis—the transfer of cholesterol into the mitochondria. Studies have shown a significant decrease in the transcript and protein levels of Star in the testes of rats treated with nandrolone decanoate. animbiosci.orgresearchgate.net
Furthermore, the expression of genes encoding for the enzymes that catalyze subsequent steps in the testosterone biosynthesis pathway were also downregulated. This includes:
Cytochrome P450 side-chain cleavage enzyme (CYP11A1) : Responsible for converting cholesterol to pregnenolone.
17α-hydroxylase/17,20-lyase (CYP17A1) : A crucial enzyme for the conversion of progestins to androgens. animbiosci.orgkoreascience.kr
3β-hydroxysteroid dehydrogenase (HSD3B) : An enzyme essential for the synthesis of all classes of steroid hormones. animbiosci.org
Cytochrome P450 aromatase (CYP19A1) : The enzyme that converts androgens to estrogens. animbiosci.orgkoreascience.kr
The table below summarizes the observed changes in gene expression in rat testes following nandrolone decanoate administration. animbiosci.orgkoreascience.kr
| Gene | Enzyme | Effect on Expression | Animal Model | Tissue | Reference |
|---|---|---|---|---|---|
| Star | Steroidogenic Acute Regulatory Protein | Downregulated | Rat | Testis | animbiosci.orgkoreascience.kr |
| Cyp11a1 | Cytochrome P450 side-chain cleavage enzyme | Downregulated | Rat | Testis | koreascience.kr |
| Cyp17a1 | 17α-hydroxylase/17,20-lyase | Downregulated | Rat | Testis | animbiosci.orgkoreascience.kr |
| Hsd3b | 3β-hydroxysteroid dehydrogenase | Downregulated | Rat | Testis | animbiosci.org |
| Cyp19a1 | Cytochrome P450 aromatase | Downregulated | Rat | Testis | koreascience.kr |
In contrast to the suppressive effects of nandrolone decanoate, studies using 7α-methyl-19-nortestosterone (MENT) , a synthetic derivative of nortestosterone, have shown a different pattern of gene regulation in cultured immature rat Leydig cells. frontiersin.orgnih.gov In this model, MENT was found to up-regulate the expression of Cyp17a1. frontiersin.orgnih.govfrontiersin.org This suggests that different structural modifications to the nortestosterone molecule can lead to varied effects on the expression of steroidogenic genes.
Furthermore, research on MENT has identified its influence on other genes involved in steroid synthesis and metabolism. frontiersin.orgnih.govfrontiersin.org Luteinizing hormone (LH), a primary regulator of Leydig cell function, was shown to up-regulate the expression of Scarb1, Cyp11a1, Cyp17a1, and Srd5a1, while down-regulating Sult2a1 and Akr1c14. frontiersin.orgnih.govfrontiersin.org MENT, on the other hand, specifically up-regulated Cyp17a1 expression, indicating a distinct transcriptional regulatory pathway compared to LH. frontiersin.orgnih.govfrontiersin.org
The following table details the gene expression changes observed in immature rat Leydig cells in response to MENT.
| Gene | Enzyme/Protein | Effect on Expression | Animal Model | Tissue/Cell Type | Reference |
|---|---|---|---|---|---|
| Cyp17a1 | 17α-hydroxylase/17,20-lyase | Up-regulated | Rat | Immature Leydig Cells | frontiersin.orgnih.govfrontiersin.org |
These preclinical findings highlight that this compound and its analogs can modulate the genetic machinery of steroid metabolism in animal tissues, particularly in the testes. The nature of these alterations, whether suppressive or stimulatory, appears to be dependent on the specific chemical structure of the compound administered.
Preclinical Investigations and Biological Effects in Animal Models
Endogenous Occurrence and Physiological Regulation in Animal Species
17α-Nortestosterone (17α-NT), an epimer of the potent anabolic steroid 17β-nortestosterone (nandrolone), has been identified as an endogenous compound in several animal species. Its presence is not uniform across species or even within a species, often depending on specific physiological states. Research into its natural occurrence is critical for distinguishing between endogenous production and the illicit administration of synthetic anabolic agents in food-producing animals.
The detection of 17α-nortestosterone has been confirmed in various biological fluids, with urine and bile being the most significant matrices for its identification. favv-afsca.benih.gov In bovine species, 17α-NT has been found in the urine of pregnant cows, particularly around the time of calving, and in the urine of newborn calves. favv-afsca.be Bile has also proven to be a key matrix for detection in male cattle, including bulls and steers. nih.govresearchgate.net
In ovine species, 17α-nandrolone has been detected in the urine of pregnant ewes, with concentrations varying throughout the gestation period. favv-afsca.be Its presence has also been confirmed in the amniotic fluid of at least one ewe. favv-afsca.be Studies in equine species have shown that pregnant mares can excrete 17α-nandrolone in their urine, with concentrations ranging from below the limit of detection to 26 ng/ml. favv-afsca.be Furthermore, urinary 17α-nandrolone has been identified in a pregnant red deer (cervine species). favv-afsca.be While direct measurements in plasma are less commonly reported, general studies on steroid metabolites indicate that concentrations are typically highest in bile, followed by urine, and then serum or plasma. ugent.be
| Animal Species | Biological Matrix | Physiological State | Reference |
|---|---|---|---|
| Bovine (Cow) | Urine | Pregnant (near calving) | favv-afsca.be |
| Bovine (Calf) | Urine | Newborn | favv-afsca.be |
| Bovine (Bull, Steer) | Bile | N/A (Slaughtered) | nih.govresearchgate.net |
| Ovine (Ewe) | Urine, Amniotic Fluid | Pregnant | favv-afsca.be |
| Equine (Mare) | Urine | Pregnant | favv-afsca.be |
| Cervine (Red Deer) | Urine | Pregnant | favv-afsca.be |
The metabolic profile of nortestosterone and the presence of its isomers, particularly 17α-NT, exhibit significant variation among different animal species. This specificity is largely attributed to differences in enzymatic pathways.
Bovine: In cattle, 17α-NT is recognized as the major metabolite following the administration of its 17β-epimer. nih.govresearchgate.net The endogenous presence of 17α-NT is well-documented in pregnant cows and newborn calves. favv-afsca.be
Porcine: A key metabolic difference is observed in pigs. They are reported to lack the isomerase enzyme necessary to convert the 17β-hydroxy group to the 17α-position. favv-afsca.be Consequently, 17α-NT is not considered a naturally present steroid in pigs; instead, 17β-nortestosterone is the naturally prevalent isomer found in matrices from boars. favv-afsca.benih.govresearchgate.net
Ovine: Research has demonstrated that 17α-NT can be found in the urine of pregnant sheep, suggesting endogenous production pathways similar to those in cattle during gestation. favv-afsca.be
Equine: Pregnant mares are known to excrete 17α-nandrolone naturally in urine. favv-afsca.be The metabolism of 19-nortestosterone in horses leads to the formation of various metabolites, including isomers of 3-hydroxyestran-17-one (B1197534) and estrane-3,17-diol. nih.gov
Cervine: Limited data exists for deer, but the detection of urinary 17α-nandrolone in a pregnant red deer indicates that this species also produces the 17α-epimer under specific physiological conditions. favv-afsca.be
The capability to interconvert the 17-hydroxy epimers is a distinguishing feature. Species such as bovine, ovine, and equine possess the ability to convert 17β-hydroxy steroids into their 17α-hydroxy counterparts, a reaction catalyzed effectively by bovine plasma. ugent.be This metabolic capability is notably absent in porcine species. ugent.be
Several physiological factors have been shown to significantly influence the endogenous levels of 17α-nortestosterone in animals.
Pregnancy Status: Pregnancy is the most prominent factor associated with the natural occurrence of 17α-NT. It has been identified in pregnant cows, ewes, mares, and red deer. favv-afsca.be In sheep, urinary concentrations of 17α-NT were observed to be low during the first four months of gestation and then increased to a maximum level before parturition, indicating a correlation with the progression of pregnancy. favv-afsca.be
Age: The age of the animal is another influencing factor, highlighted by the detection of 17α-NT in newborn calves. favv-afsca.be This suggests a role for the compound during the perinatal period, possibly related to placental or fetal metabolism.
Injury: An interesting finding emerged from a study of male cattle (bulls and steers) that were slaughtered for welfare reasons as a result of acute injury. In these animals, the presence of 17α-NT was confirmed, suggesting that severe physical stress or trauma may trigger or elevate its production. favv-afsca.be
| Influencing Factor | Affected Species | Observation | Reference |
|---|---|---|---|
| Pregnancy | Bovine, Ovine, Equine, Cervine | Endogenous presence of 17α-NT detected, with levels increasing closer to parturition in sheep. | favv-afsca.be |
| Age | Bovine | 17α-NT detected in newborn calves. | favv-afsca.be |
| Acute Injury | Bovine (male) | 17α-NT confirmed in bulls and steers slaughtered due to acute injury. | favv-afsca.be |
Comparative Preclinical Pharmacology
Preclinical studies in animal models are essential for characterizing the biological activity of steroids like 17α-nortestosterone. These investigations typically use rodent models to differentiate between the desired muscle-building (anabolic) effects and the masculinizing (androgenic) effects.
The anabolic activity of nortestosterone and its derivatives is classically assessed using the Hershberger bioassay in castrated rats. researchgate.net In this model, the weight change of the levator ani muscle, a perineal skeletal muscle highly responsive to anabolic steroids, serves as a primary biomarker of myotrophic (muscle-building) activity. oup.comresearchgate.net
Studies have shown that nortestosterone compounds are potent stimulators of levator ani muscle growth. For instance, nortestosterone decanoate (B1226879) was found to significantly increase the weight of the levator ani-bulbocavernosus muscle (LABC) in castrated male rats. researchgate.netnih.gov Similarly, norethandrolone (B1679909) (17α-ethyl-19-nortestosterone) promoted the growth of the levator ani muscle even in rats on a protein-free diet. nih.gov Research on related prohormones like 19-norandrostenedione (B190405) has demonstrated that subcutaneous administration stimulates levator ani muscle growth, confirming the anabolic potential of the 19-nor steroid family. dshs-koeln.de The foundational work by Hershberger et al. in 1953 established the significant myotrophic activity of 19-nortestosterone itself using this specific muscle model. oup.com
The androgenic activity of a steroid is evaluated by measuring its effect on the growth of androgen-dependent reproductive tissues, such as the ventral prostate and seminal vesicles, in castrated animal models. researchgate.netoup.com An ideal anabolic agent would exhibit high anabolic activity with minimal androgenic effects.
Nortestosterone and its derivatives are often characterized by a favorable dissociation of anabolic and androgenic activities. oup.com Preclinical studies have shown that while nortestosterone decanoate is a potent stimulator of the levator ani muscle, it has a less pronounced effect on the ventral prostate compared to testosterone (B1683101). researchgate.netnih.gov However, it was found to be more influential on the seminal vesicles than a high dose of testosterone. researchgate.netnih.gov This suggests a degree of tissue selectivity. Further studies on related compounds have reinforced this concept, showing that they can maintain levator ani muscle mass while having a significantly lesser impact on prostate and seminal vesicle weight compared to classic androgens. oup.com This reduced androgenicity is a key pharmacological feature of the 19-nortestosterone class of steroids. oup.com
Evaluation of Novel 19-Nortestosterone Derivatives in Animal Models
The preclinical evaluation of novel derivatives of 19-nortestosterone in various animal models has been crucial in characterizing their biological activity. These studies primarily focus on differentiating the anabolic (muscle-building) effects from the androgenic (masculinizing) effects, a key goal in the development of selective androgen receptor modulators.
One area of investigation involves the 7α-methyl-19-nortestosterone series of derivatives, which were assessed in both rat and monkey models. oup.com In parenteral administration studies using rats, 7α-Methyl-19-nortestosterone acetate (B1210297) demonstrated significantly higher potency compared to testosterone propionate, being 23 times more potent as a myotropic (anabolic) agent and 6.5 times as potent as an androgen. oup.com The cyclopentylpropionate ester of this compound also showed greater potency than testosterone propionate. oup.com When administered orally, 7α,17α-dimethyl-19-nortestosterone was found to be 14 times as potent as fluoxymesterone (B1673463) in its anabolic effects in monkeys. oup.com
Another derivative, 19-norandrostenedione, was evaluated in orchiectomized rats to compare its anabolic and androgenic potency via subcutaneous versus oral administration. nih.gov Subcutaneous application stimulated skeletal muscle growth (an anabolic effect) while demonstrating only weak androgenic effects. nih.gov In contrast, oral administration did not result in a significant stimulation of either the levator ani muscle (an anabolic marker) or the prostate (an androgenic marker) at the doses tested. nih.gov
Quantitative structure-activity relationship (QSAR) studies have also been employed to predict the activity of various 19-nor-testosterone derivatives. These computational models correlate the chemical structure of the steroids with their biological activities. nih.gov Such studies have indicated that the electronic properties of these derivatives, including the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), total dipole moment, and net charge of specific carbon atoms, are significant in their interaction with the androgen receptor. nih.gov Based on these calculations, predictions have been made about the anabolic-androgenic ratio (AAR) for different compounds, with 17α-cyclopropyl-17β, 3β-hydroxy-4-estrene predicted to have the highest AAR and 7α-methyl-17β-acetoxy-estr-4-en-3-one the lowest. nih.gov
The biological effects of 19-nortestosterone derivatives extend beyond anabolic and androgenic activities. Certain derivatives have been evaluated for their progestational and antiprogestational effects in animal models such as rabbits, rats, and hamsters. nih.gov In these studies, derivatives like 19-nortestosterone, norethindrone (B1679910), and 5α-dihydronorethindrone were found to terminate pregnancy during the postnidatory period in rats. nih.gov Furthermore, 19-nortestosterone and norethindrone also inhibited pregnancy supported by progesterone (B1679170) in spayed rats. nih.gov These findings demonstrate that several derivatives of 19-nortestosterone can bind to the uterine progesterone receptor and act as either competitive antagonists or mixed agonists/antagonists. nih.gov
In equine models, the administration of nandrolone (B1676933) decanoate, an ester of 19-nortestosterone, to mature stallions led to significant endocrine changes. nih.gov Treatment resulted in a rapid decrease in plasma concentrations of luteinizing hormone (LH), immunoreactive inhibin, and testosterone. nih.gov Histological examination of testicular tissue revealed arrested spermatogenesis and a severe reduction in the number of Leydig cells. nih.gov
The following tables summarize the comparative potencies and biological activities of various 19-nortestosterone derivatives as reported in preclinical animal studies.
Table 1: Comparative Potency of 7α-Methyl-19-Nortestosterone Derivatives
| Compound | Administration Route | Animal Model | Comparative Agent | Relative Anabolic Potency | Relative Androgenic Potency |
|---|---|---|---|---|---|
| 7α-Methyl-19-nortestosterone acetate | Parenteral | Rat | Testosterone propionate | 23x | 6.5x |
Data sourced from European Journal of Endocrinology. oup.com
Table 2: Effects of 19-Norandrostenedione Administration in Rats
| Administration Route | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate) |
|---|---|---|
| Subcutaneous | Stimulatory | Weak |
Data sourced from Toxicology Letters. nih.gov
Table 3: Progesterone Antagonist Activity of 19-Nortestosterone Derivatives
| Compound | Animal Model(s) | Observed Biological Effect |
|---|---|---|
| 5α-Dihydronorethindrone | Rat | Terminated pregnancy |
| Norethindrone | Rat, Hamster | Terminated pregnancy, Inhibited progesterone-supported pregnancy |
Data sourced from a study on competitive progesterone antagonists. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 17-alpha-Nortestosterone |
| 19-Nortestosterone |
| 7α-Methyl-19-nortestosterone acetate |
| 7α,17α-dimethyl-19-nortestosterone |
| 7α-methyl-17β-acetoxy-estr-4-en-3-one |
| 17α-cyclopropyl-17β, 3β-hydroxy-4-estrene |
| 19-norandrostenedione |
| 5α-Dihydronorethindrone |
| Fluoxymesterone |
| Luteinizing hormone |
| Nandrolone decanoate |
| Norethindrone |
| Progesterone |
| Testosterone |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Identification and Quantification in Research Samples
Chromatographic methods provide the high specificity and sensitivity required for the definitive identification and quantification of 17-alpha-Nortestosterone in complex biological samples. These techniques separate the analyte from interfering substances before its detection and measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the analysis of anabolic steroids like this compound. researchgate.netwur.nl Due to the low volatility of steroids, a chemical derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. researchgate.net This process often involves the formation of trimethylsilyl (B98337) (TMS) ethers. researchgate.net
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound. wur.nl Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by selecting a specific precursor ion and then fragmenting it to produce characteristic product ions, which are then monitored. researchgate.net
In research applications, GC-MS/MS is used for the confirmatory analysis of this compound in various biological matrices, such as urine and bile. researchgate.netnih.gov For instance, studies have utilized high-resolution GC-MS for the analysis of this compound in bovine bile to investigate its endogenous or exogenous origin. nih.gov The method's high specificity and sensitivity make it a gold standard for confirmatory testing. nih.gov
Table 1: Typical GC-MS Parameters for Steroid Analysis
| Parameter | Description |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | Capillary column (e.g., HP-1, DB-5ms) |
| Injector Temperature | ~280 °C |
| Oven Program | Temperature gradient from ~150 °C to ~300 °C |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole, Ion Trap, or High-Resolution (e.g., Orbitrap) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly popular alternative to GC-MS for steroid analysis due to its ability to analyze underivatized compounds, reducing sample preparation time and potential for analyte degradation. fda.gov.twrivm.nl This technique separates compounds in the liquid phase before their introduction into the mass spectrometer.
The process begins with the extraction of this compound from the sample matrix, often using liquid-liquid extraction or solid-phase extraction. rivm.nlnih.gov The extract is then injected into the liquid chromatograph, where the components are separated on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.govsemanticscholar.org
Following chromatographic separation, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govresearchgate.net These soft ionization techniques generate protonated molecules or adducts of the analyte with minimal fragmentation. In the tandem mass spectrometer, a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity for quantification. rivm.nlresearchgate.net
LC-MS/MS methods have been developed and validated for the determination of various steroids in matrices such as bovine serum and muscle tissue. fda.gov.twrivm.nlnih.gov These methods offer low limits of detection, often in the sub-ng/mL range, and high accuracy and precision. fda.gov.twnih.govresearchgate.net
Table 2: Typical LC-MS/MS Parameters for Steroid Analysis
| Parameter | Description |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) |
| LC Column | Reversed-phase C18 or similar |
| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (QTOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of this compound. rivm.nlresearchgate.net While often coupled with mass spectrometry for enhanced sensitivity and specificity, HPLC with ultraviolet (UV) detection can also be employed, particularly for the analysis of formulations or in-process samples where concentrations are higher. nih.gov
The principle of separation in HPLC is similar to that in LC-MS/MS, utilizing a high-pressure pump to pass the liquid mobile phase through a column packed with a stationary phase. nih.gov For steroids like this compound, reversed-phase chromatography with a C18 column is commonly used. nih.gov Detection is often achieved by monitoring the UV absorbance of the analyte at a specific wavelength. nih.gov
HPLC methods have been developed and validated for the determination of related compounds like 17-alpha-methyltestosterone in various matrices, demonstrating good linearity, accuracy, and precision. researchgate.netnih.gov These methods can be adapted for the analysis of this compound in research applications requiring quantitative analysis without the need for mass spectrometric confirmation.
Immunoassays and Receptor Binding Assays in Research
Immunoassays and receptor binding assays are valuable tools for the high-throughput screening and functional characterization of this compound. These methods rely on the specific binding interactions between the target molecule and a biological macromolecule.
Enzyme Immunoassays (EIA), such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening of this compound in a large number of samples. nih.govnih.gov These assays are based on the principle of competitive binding, where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. nih.gov
In a typical competitive EIA for this compound, microtiter plates are coated with an antibody raised against the compound. nih.gov The sample is then added to the wells along with a known amount of enzyme-labeled this compound (the tracer). After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of this compound in the sample. nih.gov
An enzyme immunoassay has been specifically developed for the detection and quantification of 17-alpha-19-nortestosterone in urine. nih.gov This assay utilized an antibody raised against a 17-alpha-19-nortestosterone-3-carboxymethyloxime-bovine serum albumin conjugate and a horseradish peroxidase-labeled tracer. nih.gov The standard curve for this assay ranged from 0.98 to 4000 pg per well, with a 50% binding inhibition (B/B0 50%) of approximately 65 pg per well. nih.gov While immunoassays are excellent for screening, positive results are often considered presumptive and typically require confirmation by a more specific method like GC-MS or LC-MS/MS. nih.govnih.gov
Competitive receptor binding assays are essential in vitro tools used to determine the binding affinity of a ligand, such as this compound, for a specific receptor, like the androgen receptor (AR) or progesterone (B1679170) receptor (PR). wikipedia.orgnih.govnih.govnih.gov These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. nih.govresearchgate.net
The assay is typically performed using either recombinant receptors expressed in cell lines or receptor preparations from tissue cytosols (e.g., from rat prostate or uterus). nih.govnih.gov A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-mibolerone for AR, or [³H]-R5020 for PR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). nih.govnih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured.
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value. This value can be used to calculate the binding affinity (Ki) and is often expressed as a relative binding affinity (RBA) compared to a standard reference compound. nih.gov
Studies have investigated the binding affinity of various nortestosterone derivatives. For example, 17α-allyl-19-nortestosterone, a related compound, was found to have 4.5% of the affinity of testosterone (B1683101) for the androgen receptor and 186% of the affinity of progesterone for the progesterone receptor. wikipedia.org Another study on 7α,17α-dimethyl-19-nortestosterone (mibolerone) showed its high affinity for the androgen receptor and also its ability to bind to the progesterone receptor in certain tissues. nih.govnih.gov These types of studies are crucial for characterizing the hormonal activity profile of compounds like this compound. wikipedia.orgnih.gov
Table 3: Relative Binding Affinities of Selected Steroids to Androgen and Progesterone Receptors
| Compound | Androgen Receptor (RBA %) | Progesterone Receptor (RBA %) |
| Testosterone | 100 | - |
| Progesterone | - | 100 |
| 19-Nortestosterone | 154-155 wikipedia.org | 20 wikipedia.org |
| 17α-Allyl-19-nortestosterone | 4.5 wikipedia.org | 186 wikipedia.org |
| Mibolerone (7α,17α-DiMe-19-NT) | 108 wikipedia.org | 214 wikipedia.org |
Yeast-Based Bioassays for Androgen and Progesterone Bioactivity
Yeast-based bioassays serve as a valuable in vitro tool for assessing the androgenic and progestogenic potential of various compounds, including derivatives of 19-nortestosterone. nih.gov These assays are genetically engineered to express human steroid receptors, such as the androgen receptor (AR) and progesterone receptor (PR). researchgate.net Upon binding of a ligand to the receptor, a signaling cascade is initiated, leading to the expression of a reporter gene, such as β-galactosidase or Green Fluorescent Protein (GFP), which can be easily quantified. researchgate.netnih.gov
These bioassays offer a rapid, sensitive, and cost-effective method for screening a large number of compounds and identifying those with hormonal activity. nih.govresearchgate.net Research utilizing these systems has demonstrated that 17α-ethynylated derivatives of 19-nortestosterone possess significant intrinsic androgenicity. nih.gov The structure-activity relationships of synthetic progestins have been extensively studied using these yeast-based systems. It has been found that derivatives of 19-norprogesterone (B1209251) with bulky 17β-substituents are potent progestins but generally weak androgens. In contrast, 17α-ethynylated derivatives of 19-nortestosterone are among the most androgenic of commercially marketed progestins. nih.gov
The sensitivity of these assays is notable, with the ability to detect androgenic activity at low nanomolar concentrations. nih.gov For instance, a yeast androgen bioassay showed a limit of detection of 3 nM for 5α-dihydrotestosterone. nih.gov The relative androgenic potencies of various steroids can be determined and compared, providing crucial information for structure-activity studies. nih.govnih.gov
| Compound Class | General Bioactivity Profile in Yeast Assays | Reference |
|---|---|---|
| 19-Norprogesterone Derivatives (with bulky 17β-substituents) | Strong Progestins, generally weak Androgens | nih.gov |
| 17α-Ethynylated 19-Nortestosterone Derivatives | Significant intrinsic Androgenicity | nih.gov |
| Progesterone | Weak Androgenic response (approx. 35% of testosterone) at higher concentrations | nih.gov |
Advanced Detection Strategies and Biomarker Research
Advanced detection strategies are crucial for the accurate and sensitive quantification of this compound in complex biological matrices. These methods often involve sophisticated sample clean-up procedures and the development of highly specific analytical reagents.
Application of Immunoaffinity Chromatography (IAC) for Sample Clean-up
Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its antigen to isolate target analytes from a complex mixture. nih.govnih.gov For the analysis of 19-nortestosterone and its metabolites, such as this compound (19-norepitestosterone), polyclonal antibodies raised against β-19-nortestosterone can be immobilized on a solid support (e.g., Sepharose) and packed into a column. nih.gov
When a biological sample, such as urine, is passed through the immunoaffinity column, the target analytes are captured by the immobilized antibodies. nih.gov Interfering substances are washed away, resulting in a significantly cleaner sample extract. The analytes are then desorbed from the column using a solution that disrupts the antibody-antigen binding, often a solution containing a cross-reacting steroid at a high concentration, which is then directed to an analytical system like high-performance liquid chromatography (HPLC). nih.gov
This method provides excellent sample clean-up, leading to high recoveries and low detection limits. For example, an automated column-switching system incorporating an immunoaffinity pre-column for the analysis of 19-nortestosterones in calf urine demonstrated a recovery of over 95% and a detection limit of 50 ng/L for a 25-ml urine sample. nih.gov The robustness of these columns is also a key advantage, with reports of stable performance over several months and the analysis of approximately 100 samples without loss of performance. nih.gov
| Parameter | Reported Value/Finding | Reference |
|---|---|---|
| Target Analytes | β-19-Nortestosterone and α-19-Nortestosterone | nih.gov |
| Matrix | Calf Urine | nih.gov |
| Recovery | > 95% | nih.gov |
| Detection Limit | 50 ng/L (for a 25-ml sample) | nih.gov |
| Column Stability | No loss of performance over 6 months (~100 samples) | nih.gov |
Development of Gamma-Emitting Ligands for Receptor Assays
For highly sensitive and accurate receptor assays, gamma-emitting ligands are valuable tools. A key development in this area was the synthesis of E-17 alpha-(2-[125I]iodovinyl)-19-nortestosterone ([125I]E-IVNT). nih.gov This compound is a gamma-emitting steroid designed specifically as a ligand for the progesterone receptor. nih.gov
The synthesis of [125I]E-IVNT is described as rapid and utilizes readily available materials. nih.gov This ligand exhibits high stability and binds with high affinity to the progesterone receptor, making it an excellent tool for the sensitive and precise quantification of this receptor. nih.gov The use of a gamma-emitting isotope like Iodine-125 (B85253) allows for detection with high sensitivity, which is crucial for studying receptor binding kinetics and quantifying receptor concentrations in various tissues. nih.gov
While [125I]E-IVNT was developed for the progesterone receptor, other radiolabeled ligands have been created for the androgen receptor. For instance, the tritiated synthetic androgen 7 alpha, 17 alpha-dimethyl-19-nortestosterone (mibolerone) has been used for the characterization and quantification of androgen receptors. nih.gov The development of such specific, high-affinity ligands is fundamental to advancing research into the molecular mechanisms of steroid hormone action.
Structure Activity Relationships and Molecular Design in Research
Impact of Structural Modifications on Receptor Binding Affinity and Selectivity
The interaction of 17-alpha-nortestosterone analogs with androgen and progesterone (B1679170) receptors is highly dependent on their three-dimensional structure. Specific chemical modifications at various positions on the steroid backbone can dramatically alter binding affinity and the subsequent biological response.
Role of the 19-Methyl Group in Anabolic and Androgenic Activity Dissociation
A pivotal modification in the development of anabolic steroids was the removal of the C-19 methyl group from the testosterone (B1683101) structure, leading to the 19-nortestosterone series of compounds. This seemingly minor alteration has a profound impact on the biological activity profile, often leading to a dissociation of anabolic and androgenic effects.
Removal of the 19-methyl group tends to reduce the androgenic activity of the compound while retaining or even enhancing its anabolic (myotrophic) properties. nih.govyoutube.com This separation of activities is thought to be related to the way these compounds are metabolized in target tissues. wikipedia.org While testosterone is converted by the enzyme 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT) in tissues like the prostate, the 5α-reduced metabolites of many 19-nortestosterone derivatives exhibit diminished androgen receptor (AR) agonist potency compared to their parent compounds. wikipedia.orgnih.gov This differential metabolism contributes to a more favorable anabolic-to-androgenic ratio for many 19-norsteroids.
The removal of the C-19 methyl group can also influence other properties, such as reducing aromatization to estrogens and conferring progestogenic activity. wikipedia.org
Significance of 17-alpha-Alkylation and Ethynylation for Receptor Interactions
Modifications at the 17-alpha position of the nortestosterone backbone are crucial for influencing the pharmacokinetic and pharmacodynamic properties of these compounds.
17-alpha-Alkylation: The addition of a methyl or ethyl group at the C17α position significantly enhances the oral bioavailability of anabolic-androgenic steroids. nih.govwikipedia.org This is because the alkyl group sterically hinders the enzymatic oxidation of the 17β-hydroxyl group in the liver, thereby slowing down first-pass metabolism. nih.gov While this modification is key for oral activity, extending the C17α alkyl chain longer than an ethyl group can lead to a decrease or even abolishment of androgenic activity, sometimes converting the molecule into an antiandrogen. wikipedia.org Furthermore, 17α-alkylation in 19-nortestosterone derivatives can significantly increase their progestogenic activity. wikipedia.org
17-alpha-Ethynylation: The introduction of an ethynyl (B1212043) group at the C17α position also has a marked effect on receptor interactions. This modification generally reduces androgenic activity but does not eliminate it. wikipedia.org For example, norethisterone (17α-ethynyl-19-nortestosterone) is a potent progestin with weak androgenic properties. wikipedia.org The presence of the 17α-ethynyl group is a common feature in many synthetic progestins derived from 19-nortestosterone, highlighting its importance in directing the activity profile towards the progesterone receptor (PR). nih.gov
Effects of Remote Substituents (e.g., 7-alpha-Methyl) on Receptor Binding
The addition of substituents at positions on the steroid nucleus distant from the primary binding functionalities can also have a significant impact on receptor affinity and selectivity. A prime example is the introduction of a methyl group at the 7-alpha position of 19-nortestosterone, which yields 7α-methyl-19-nortestosterone (MENT).
This modification has several important consequences:
Enhanced Androgenic Potency: MENT is a potent androgen, with in vitro studies showing its relative binding affinity for the androgen receptor to be 3-4 times higher than that of testosterone. researchgate.net In animal models, it has demonstrated significantly higher anabolic and gonadotropin-suppressing activity compared to testosterone. researchgate.nethelsinki.fi
Resistance to 5α-Reduction: The 7α-methyl group prevents the 5α-reduction of the molecule. researchgate.netbioscientifica.com This is a key feature, as it means MENT is not converted to a more potent androgen in tissues like the prostate, potentially offering a better safety profile with respect to androgenic side effects in such tissues. researchgate.netbioscientifica.com
Progestational Activity: MENT also exhibits progestational effects, with a binding affinity to the progesterone receptor that is approximately 60% of that of progesterone itself. helsinki.fi
The stereochemistry of the 7-methyl group is critical, as a 7β-methyl substitution results in a significant decrease in binding affinity compared to the 7α-epimer. researchgate.net
Rational Design of Norsteroid Analogs for Specific Receptor Selectivity
The extensive structure-activity relationship data for 19-nortestosterone derivatives has enabled the rational design of analogs with enhanced selectivity for either the androgen receptor or the progesterone receptor.
Optimization for Androgen Receptor Specificity
The development of selective androgen receptor modulators (SARMs) aims to create compounds that exert the beneficial anabolic effects of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate and skin. nih.govnorthwestern.edu The 19-nortestosterone scaffold has served as a foundation for the development of steroidal SARMs. nih.govscispace.com
Key strategies for optimizing androgen receptor specificity from the 19-nortestosterone backbone include:
7α-Alkylation: As discussed with MENT, the introduction of a 7α-alkyl group can enhance anabolic activity and tissue selectivity by preventing 5α-reduction. nih.govscispace.com
Modifications to Reduce Aromatization: Minimizing conversion to estrogens is another goal in SARM development to avoid estrogenic side effects. The 19-nor structure itself already shows reduced susceptibility to aromatase compared to testosterone. wikipedia.org
The overarching principle in the design of SARMs is to create ligands that, upon binding to the androgen receptor, induce a specific conformational change in the receptor protein. This altered conformation then modulates the interaction with co-regulatory proteins in a tissue-specific manner, leading to the desired selective gene expression. nih.gov
Design for Progesterone Receptor High Affinity and Selectivity
The 19-nortestosterone framework has been exceptionally fruitful for the development of potent and selective progestins and, more recently, selective progesterone receptor modulators (SPRMs). fertstert.orgnih.gov SPRMs are compounds that can exhibit either agonistic, antagonistic, or mixed agonist/antagonist activity at the progesterone receptor, depending on the target tissue. wikipedia.orgnih.gov
Several 19-nortestosterone derivatives have been shown to bind with significant affinity to the uterine progesterone receptor and can act as competitive antagonists or mixed agonists/antagonists. fertstert.org For instance, norethindrone (B1679910) and 5α-dihydronorethindrone have demonstrated such properties. fertstert.org
The rational design of SPRMs from the 19-nortestosterone core often involves modifications around the 17α-position. wikipedia.org For example, the introduction of a 17α-propynyl group is a key structural feature in the potent progesterone receptor antagonist mifepristone, which is a derivative of 19-nortestosterone. nih.gov The nature and size of the substituent at the 17α-position can significantly influence the balance between agonistic and antagonistic activity, as well as the selectivity against other steroid receptors like the glucocorticoid receptor. wikipedia.org
The table below presents the relative binding affinities (RBA) of this compound and several of its derivatives to the androgen and progesterone receptors, illustrating the impact of structural modifications.
| Compound | Modification from 19-Nortestosterone | Androgen Receptor RBA (%) | Progesterone Receptor RBA (%) |
| 19-Nortestosterone (Nandrolone) | - | 154–155 | 20 |
| Norethisterone | 17α-ethynyl | 43–45 | 155–156 |
| Normethandrone | 17α-methyl | 146 | 100 |
| Mibolerone | 7α,17α-dimethyl | 108 | 214 |
| Metribolone | 17α-methyl, Δ9,11 | 199–210 | 208–210 |
Data compiled from various sources. RBA values are relative to a standard (e.g., DHT or testosterone for AR, progesterone or R5020 for PR) and can vary between different assay systems.
In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR)
In the field of medicinal chemistry and drug design, in silico modeling has emerged as a powerful tool for investigating the interactions between molecules and biological targets. For anabolic androgenic steroids (AAS) like this compound and its derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in elucidating the structural features that govern their biological activities. These methods provide valuable insights into the anabolic (muscle-building) and androgenic (masculinizing) effects of these compounds, guiding the design of new molecules with more desirable activity profiles.
Predictive Models for Anabolic and Androgenic Activities
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 19-nortestosterone derivatives, QSAR models have been developed to predict their anabolic and androgenic potencies by correlating their activities with various molecular descriptors. nih.gov
A significant QSAR study on a series of 19-nortestosterone steroids utilized quantum and physicochemical molecular descriptors to build predictive models. nih.gov The study employed semiempirical calculations to determine quantum-chemical descriptors, which were then correlated with biological activities using multi-linear regression analysis. nih.gov The resulting models indicated that the electronic properties of these steroids have a significant relationship with their observed biological effects. nih.gov
The QSAR equations revealed that several key descriptors are crucial for the interaction of these steroids with the androgen receptor (AR) binding site. nih.gov These include the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, the chemical potential, and the net charge of specific carbon atoms within the steroid nucleus. nih.gov
For instance, the anabolic activity was found to be influenced by the net charges on carbons C8, C11, and C13, as well as the dipole moment and the HOMO-LUMO energy gap. Similarly, androgenic activity was correlated with the net charges on carbons C4, C8, C13, and C16, along with the dipole moment and chemical potential. These relationships allow for the prediction of the anabolic-androgenic ratio (AAR), a critical parameter in the development of selective anabolic agents. The study predicted that 17α-cyclopropyl-17β, 3β-hydroxy-4-estrene would have the highest AAR, while 7α-methyl-17β-acetoxy-estr-4-en-3-one would have the lowest. nih.gov
| Molecular Descriptor | Influence on Anabolic Activity | Influence on Androgenic Activity | Rationale |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Significant | Significant | Relates to the chemical reactivity and stability of the molecule, affecting its ability to interact with the receptor. |
| Total Dipole Moment | Significant | Significant | Influences the polarity of the molecule and its ability to form electrostatic interactions within the binding pocket. |
| Chemical Potential (μ) | Not specified | Significant | Indicates the molecule's tendency to accept or donate electrons, which is crucial for binding interactions. |
| Net Atomic Charges (e.g., on C4, C8, C11, C13, C16) | Significant | Significant | Specific atomic charges contribute to the electrostatic potential of the molecule, guiding its orientation and binding affinity within the receptor. nih.gov |
Molecular Docking Studies of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a steroid binding to the androgen receptor. endocrine-abstracts.org This method is used to predict the binding affinity and interaction patterns at the atomic level.
For this compound derivatives, docking studies focus on their interaction with the ligand-binding domain (LBD) of the androgen receptor. The AR LBD is a predominantly hydrophobic pocket, meaning that the steroid skeleton interacts largely through hydrophobic interactions. nih.gov However, specific hydrogen bonds play a critical role in determining the binding orientation and affinity of the ligand. nih.gov
Key interactions for steroidal androgens within the AR LBD have been identified through structural biology and computational analyses. The 17β-hydroxyl group is considered essential for the ligand-receptor interaction. nih.gov It typically forms crucial hydrogen bonds with residues such as asparagine 705 (Asn705) and threonine 877 (Thr877). frontiersin.org The 3-keto group on the A-ring of the steroid is also vital, forming hydrogen bonds with residues like glutamine 711 (Gln711) and arginine 752 (Arg752). nih.gov
The introduction of a 17-alpha alkyl group, such as the ethyl group in norethandrolone (B1679909) (17α-ethyl-19-nortestosterone), significantly influences the molecule's properties. This modification slows down the hepatic metabolism of the crucial 17β-hydroxyl group, thereby increasing the compound's oral bioavailability and half-life. nih.gov However, the size of this alkyl group is critical. Docking models suggest that increasing the length of the alkyl chain beyond an ethyl group can interfere with the optimal positioning of the 17β-hydroxyl group, disrupting its essential hydrogen bonding with the receptor and thereby decreasing activity. nih.gov
| Steroid Moiety | Key Interacting AR Residue(s) | Type of Interaction | Significance |
|---|---|---|---|
| 3-Keto Group (A-Ring) | Gln711, Arg752 | Hydrogen Bond | Anchors the A-ring of the steroid within the binding pocket. nih.gov |
| 17β-Hydroxyl Group (D-Ring) | Asn705, Thr877 | Hydrogen Bond | Essential for high-affinity binding and agonist activity. frontiersin.org |
| Steroid Core (A/B/C/D Rings) | Leu704, Met745, Phe764, Trp741, etc. | Hydrophobic (van der Waals) | Stabilizes the ligand within the largely nonpolar binding pocket. nih.govfrontiersin.org |
| 17α-Alkyl Group | Binding Pocket near D-Ring | Steric/Hydrophobic | Enhances oral bioavailability by sterically hindering metabolism of the 17β-OH group; size is critical to avoid unfavorable interactions. nih.gov |
Future Directions and Emerging Research Avenues
Advancements in Analytical Techniques for Endogenous and Exogenous Differentiation in Animals
A primary challenge in the regulation and study of 17-alpha-nortestosterone (α-NT) is distinguishing between its natural (endogenous) occurrence and its presence as a metabolite of administered nortestosterone (β-NT, nandrolone). nih.govresearchgate.net While α-NT is known to occur naturally in pregnant cattle and newborn calves, its detection in other animals, such as bulls and steers, is considered evidence of exogenous β-NT administration. nih.govfavv-afsca.be Future research is focused on enhancing the sensitivity and specificity of analytical methods to definitively resolve the origin of detected α-NT.
Current methodologies predominantly rely on mass spectrometry techniques, including high-resolution gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govnih.gov These methods are highly sensitive, capable of detecting steroids at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov However, advancements are geared towards improving sample throughput, reducing complex pretreatment procedures, and lowering the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com
One promising area is the refinement of sample preparation techniques. The use of multi-analyte immunoaffinity chromatography (IAC) for clean-up has proven effective, and further developments in automated solid-phase extraction (SPE) can increase efficiency and reduce chemical consumption. nih.govresearchgate.net Additionally, the development of UHPLC-MS/MS methods that can simultaneously identify and quantify a wide panel of endogenous and exogenous steroids from a small sample volume (e.g., 500 µL of blood) represents a significant step forward. nih.gov
Future research will likely focus on an "omics" approach, particularly metabolomics, to identify unique biomarkers that are co-expressed with either endogenous production or exogenous administration of nortestosterone. By analyzing the complete steroid profile and its metabolites, it may be possible to establish a definitive "fingerprint" that differentiates natural physiological states from prohibited treatments.
| Analytical Technique | Matrix | Key Advantages | Research Finding |
| GC-MS | Bile, Urine | High resolution and specificity for confirmation. | Confirmed α-NT concentrations above the limit of quantification (0.7 ng/ml) in steers suspected of treatment. nih.gov |
| UHPLC-MS/MS | Blood, Meat | High sensitivity, fast analysis, ability to quantify multiple steroids simultaneously. nih.govresearchgate.net | Developed a method to quantify 17 steroids with LODs as low as 0.023 ppb. nih.gov |
| EIA with IAC | Bile | Suitable for initial, semi-automated screening of a large number of samples. | Used as an initial screening tool; samples with >2 ng/ml α-NT were subjected to GC-MS for confirmation. nih.gov |
High-Throughput Screening of 19-Norsteroid Libraries for Novel Biological Activities
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast chemical libraries for biological activity. nih.govagilent.com This technology presents a significant opportunity to explore the untapped biological potential of 19-norsteroids, including this compound and its structural analogs. Custom-designed chemical libraries focused on the steroid scaffold are becoming increasingly available, providing the necessary tools for such large-scale investigations. lifechemicals.com
The evolution from traditional HTS, which tests compounds at a single concentration, to quantitative HTS (qHTS) is particularly relevant. nih.gov qHTS generates concentration-response curves for thousands of compounds in a single experiment, providing rich data on the potency and efficacy of each compound. nih.gov This approach minimizes the high rates of false positives and negatives that plague single-point screens, allowing for the immediate identification of structure-activity relationships directly from the primary screen. nih.gov
Applying qHTS to 19-norsteroid libraries could uncover novel biological activities beyond their known androgenic and anabolic effects. These libraries can be screened against a wide array of targets, including nuclear receptors, enzymes, and G protein-coupled receptors, to identify new therapeutic applications. For instance, screening these compounds for effects on pathways involved in inflammation, neuroprotection, or metabolic regulation could yield unexpected lead compounds for drug development. The development of high-throughput methods like ultra-performance convergence chromatography-tandem mass spectrometry (UPC²-MS/MS) further enhances the ability to analyze steroid metabolism in in vitro assays, which is crucial for interpreting screening results. nih.gov
Mechanistic Studies of this compound in Non-Mammalian Animal Models
While much of the research on this compound has been conducted in mammals, particularly livestock, non-mammalian animal models offer powerful, cost-effective, and genetically tractable systems to dissect its fundamental mechanisms of action. nih.gov Models such as zebrafish (Danio rerio), fruit flies (Drosophila melanogaster), and nematodes (Caenorhabditis elegans) provide unique advantages for studying steroid biology. nih.gov
These models can serve as simple biological systems to test hypotheses before moving to more complex mammalian systems. nih.gov For example, the optical transparency of zebrafish embryos allows for real-time imaging of cellular processes in response to this compound exposure. Genetic tools available in Drosophila and C. elegans can be used to rapidly screen for genes and pathways that mediate the effects of the compound. Historical use of non-mammalian models, such as the chick comb growth assay for measuring androgenic activity, demonstrates the utility of these systems in steroid research. capes.gov.br
Future studies could leverage these models to investigate the developmental effects of this compound, its impact on neuronal function, and its influence on aging and metabolism. Identifying the molecular targets and signaling pathways affected by this compound in these simpler organisms could provide foundational insights into its role in more complex physiological and pathological processes in mammals.
Exploration of Non-Canonical Steroid Signaling Pathways
Traditionally, steroid hormones are known to exert their effects via the "canonical" or genomic pathway. This involves the binding of the steroid to intracellular nuclear receptors, which then translocate to the nucleus and act as transcription factors to regulate gene expression. frontiersin.org However, there is growing evidence for non-canonical, non-genomic signaling pathways that mediate rapid cellular responses to steroids. researchgate.netresearchgate.net
These non-canonical pathways are often initiated by steroid binding to membrane-associated receptors, such as G protein-coupled receptors or receptor tyrosine kinases. frontiersin.orgresearchgate.net This binding can trigger rapid intracellular signaling cascades involving second messengers and the activation of various protein kinases, such as extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K). researchgate.netresearchgate.net These rapid signals can influence cellular functions within minutes, independent of gene transcription. researchgate.net
The extent to which this compound utilizes these non-canonical pathways is a critical area for future investigation. Research could explore whether this compound can activate membrane-bound androgen receptors or other cell surface receptors to initiate rapid signaling events in target cells, such as muscle or bone cells. nih.gov Understanding these non-genomic actions is crucial for a complete picture of the biological activity of this compound. It could explain some of its effects that are difficult to attribute solely to changes in gene expression and may open new avenues for modulating its activity.
Q & A
Basic Research Questions
Q. How can researchers accurately characterize the purity and structural identity of 17-alpha-Nortestosterone in synthetic preparations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for purity analysis. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on key signals such as the 17α-alkyl group and the absence of the 19-methyl group (a defining feature of nortestosterone derivatives) . Differential scanning calorimetry (DSC) can validate melting points (203–204°C) as a secondary purity indicator .
Q. What experimental protocols are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., 40°C/75% relative humidity, acidic/basic buffers). Monitor degradation via UV-Vis spectroscopy for absorbance shifts in the Δ⁴-3-keto structure (λmax ~240 nm). Compare results against reference standards from the NIST Chemistry WebBook to identify degradation byproducts .
Q. How should researchers design in vitro assays to evaluate the androgenic potency of this compound compared to endogenous testosterone?
- Methodological Answer : Utilize androgen receptor (AR) transactivation assays in HEK293 cells transfected with AR plasmids. Normalize activity against dihydrotestosterone (DHT) as a positive control. Include competitive binding assays with radiolabeled [³H]-testosterone to determine binding affinity (Kd). Ensure replicates (n ≥ 3) and statistical validation via ANOVA to account for inter-assay variability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer : Perform meta-analysis of existing studies, stratifying data by model type (e.g., cell-based vs. animal models). Assess variables such as metabolic conversion rates (e.g., 5α-reductase activity in tissues) and receptor isoform expression. Use regression models to identify confounding factors, and validate findings with isotopically labeled analogs (e.g., Nortestosterone-D3) to track metabolite interference .
Q. How can researchers optimize synthetic pathways for this compound to improve yield and reduce enantiomeric impurities?
- Methodological Answer : Modify the Woodward-Hoffmann rules for stereoselective synthesis, focusing on 17α-alkylation via lithium aluminum hydride (LiAlH₄) reduction of tetrahydropyranyl-protected intermediates . Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane:methanol gradients). Employ chiral column chromatography for enantiomeric separation, validated by circular dichroism (CD) spectroscopy .
Q. What analytical frameworks are suitable for evaluating the progestogenic vs. androgenic activity of this compound in dual receptor systems?
- Methodological Answer : Use dual-luciferase reporter assays co-expressing AR and progesterone receptor (PR) in a single cell line. Normalize responses to reference agonists (e.g., norethindrone for PR, DHT for AR). Apply dose-response curves and Schild regression analysis to calculate selectivity indices (SI). Cross-validate with gene expression profiling (e.g., qPCR for PSA and MMP2 as AR/PR markers) .
Q. How should researchers address interspecies variability when extrapolating pharmacokinetic data for this compound from rodents to humans?
- Methodological Answer : Conduct allometric scaling using physiologically based pharmacokinetic (PBPK) modeling. Incorporate species-specific parameters such as plasma protein binding (measured via equilibrium dialysis) and hepatic clearance rates (using microsomal incubation assays). Validate predictions with cross-species metabolite profiling via LC-MS/MS .
Methodological Best Practices
- Data Reproducibility : Adhere to CONSORT guidelines for experimental reporting, including detailed descriptions of sample sizes, controls, and statistical methods (e.g., Bonferroni correction for multiple comparisons) .
- Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines for humane endpoints and metabolic cage housing to minimize stress-induced hormonal fluctuations .
- Instrument Calibration : Regularly calibrate HPLC and MS systems using NIST-traceable reference materials to ensure data accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
